molecular formula C7H6IN3 B12874940 5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12874940
M. Wt: 259.05 g/mol
InChI Key: UXEJCSXAMKQLOT-UHFFFAOYSA-N
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Description

5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes, inhibiting their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications. Its ability to act as an inhibitor for multiple enzymes makes it a valuable compound in medicinal chemistry and biological studies.

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

5-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6IN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3

InChI Key

UXEJCSXAMKQLOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=CC=C2)I

Origin of Product

United States

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